molecular formula C19H21ClN6O2 B11422746 3-(4-chlorobenzyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

3-(4-chlorobenzyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B11422746
M. Wt: 400.9 g/mol
InChI Key: SPCGSTVZVSSQRA-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENYL)METHYL]-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as a chlorophenyl group and a methylpiperidinyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 3-[(4-CHLOROPHENYL)METHYL]-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones to form the triazole ring, followed by further functionalization to introduce the pyrimidine ring and other substituents . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Cyclization: The triazole and pyrimidine rings can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(4-CHLOROPHENYL)METHYL]-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, metabolism, or gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21ClN6O2

Molecular Weight

400.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H21ClN6O2/c1-13-6-8-24(9-7-13)16(27)11-25-12-21-18-17(19(25)28)22-23-26(18)10-14-2-4-15(20)5-3-14/h2-5,12-13H,6-11H2,1H3

InChI Key

SPCGSTVZVSSQRA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl

Origin of Product

United States

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